Ethambutol-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H24N2O2 |

|---|---|

Molecular Weight |

214.37 g/mol |

IUPAC Name |

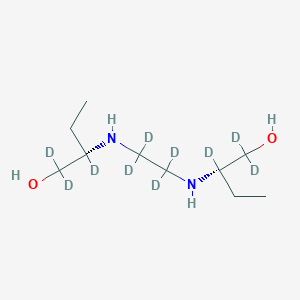

(2S)-1,1,2-trideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1,2-trideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2,9D,10D |

InChI Key |

AEUTYOVWOVBAKS-BCDJFYPWSA-N |

Isomeric SMILES |

[2H][C@](CC)(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])N[C@@]([2H])(CC)C([2H])([2H])O |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Ethambutol-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethambutol-d10 (d₁₀-EMB), a deuterated isotopologue of the antitubercular drug Ethambutol. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1] While specific, proprietary synthesis methods for this compound are not publicly detailed, this guide outlines a representative, chemically sound pathway based on established syntheses of Ethambutol and general methods for isotopic labeling.

Overview of this compound

This compound is the deuterium-labeled version of Ethambutol, a bacteriostatic agent that inhibits arabinosyl transferases, thereby disrupting the formation of the mycobacterial cell wall.[2] The introduction of deuterium atoms creates a heavier molecule, allowing for its differentiation from the non-labeled drug in analytical assays without altering its fundamental chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄D₁₀N₂O₂ |

| Molecular Weight | 214.37 g/mol [2] |

| Purity (Typical) | ≥99.0%[2] |

| Appearance | White to off-white solid |

| Primary Use | Internal standard in quantitative analysis (NMR, GC-MS, LC-MS)[1] |

Proposed Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated precursor, (S)-2-amino-1-butanol-d5, and its subsequent condensation with 1,2-dichloroethane to form the final product.

Stage 1: Representative Synthesis of (S)-2-amino-1-butanol-d5 (Deuterated Precursor)

A plausible route to the deuterated precursor involves the deuteration of L-2-aminobutyric acid followed by reduction.

Experimental Protocol:

-

Deuteration of L-2-Aminobutyric Acid:

-

L-2-aminobutyric acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved under acidic or basic conditions in deuterium oxide (D₂O) at elevated temperatures, often with a catalyst. For example, refluxing L-2-aminobutyric acid in D₂O with a suitable acid or base catalyst can lead to the exchange of the five non-hydroxyl protons on the butyl group for deuterium atoms.[3][4]

-

The reaction progress is monitored by ¹H NMR to confirm the disappearance of the proton signals of the butyl group and by mass spectrometry to verify the incorporation of five deuterium atoms.

-

Upon completion, the D₂O is removed under reduced pressure, and the resulting deuterated L-2-aminobutyric acid (L-2-aminobutyric acid-d5) is dried thoroughly.

-

-

Reduction of L-2-Aminobutyric acid-d5:

-

The deuterated amino acid is then reduced to the corresponding amino alcohol. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or a milder alternative like sodium borohydride in the presence of a suitable activating agent, in an anhydrous ether solvent like tetrahydrofuran (THF).[5]

-

The L-2-aminobutyric acid-d5 is slowly added to a suspension of the reducing agent in THF under an inert atmosphere (e.g., argon or nitrogen) and the mixture is refluxed.

-

After the reaction is complete, it is carefully quenched with water and an aqueous base solution.

-

The resulting (S)-2-amino-1-butanol-d5 is extracted with an organic solvent, dried, and purified by distillation or column chromatography.

-

Stage 2: Synthesis of this compound

The final step involves the N-alkylation of two molecules of the deuterated precursor with 1,2-dichloroethane. This method is adapted from established protocols for the synthesis of non-deuterated Ethambutol.

Experimental Protocol:

-

Condensation Reaction:

-

An excess of (S)-2-amino-1-butanol-d5 is reacted with 1,2-dichloroethane. The amino alcohol acts as both the reactant and an acid scavenger for the HCl produced during the reaction.[6]

-

The reaction is typically carried out at an elevated temperature, for instance, between 70-80°C, in a low-boiling point organic solvent or neat.[7]

-

The reaction mixture is stirred for several hours until completion, which can be monitored by techniques such as TLC or GC-MS.

-

-

Work-up and Isolation:

-

After the reaction, the excess (S)-2-amino-1-butanol-d5 is removed by vacuum distillation.

-

The remaining crude this compound is then taken up in a suitable solvent for purification.

-

Table 2: Representative Yields for Non-Deuterated Ethambutol Synthesis

| Reaction Stage | Reported Yield | Reference |

| Synthesis of (R,S)-2-Aminobutanol | 50.7% | [1] |

| Resolution of (R,S)-2-Aminobutanol | >85.0% | [1] |

| Synthesis of Ethambutol from (S)-2-Aminobutanol | 81.3% | [1] |

| Synthesis of Ethambutol Hydrochloride | 80.16% | [2] |

Note: These yields are for the non-deuterated synthesis and serve as a benchmark. Yields for the deuterated synthesis may vary.

Purification of this compound

Purification is critical to achieve the high isotopic and chemical purity required for its use as an internal standard. The most common method for purifying Ethambutol is through the crystallization of its dihydrochloride salt.

Experimental Protocol:

-

Salt Formation:

-

The crude this compound is dissolved in an alcohol, such as absolute ethanol.

-

The solution is cooled, and a solution of hydrochloric acid in ethanol is added dropwise with stirring to adjust the pH to approximately 3-4.[2]

-

-

Crystallization:

-

The temperature of the solution is carefully controlled and slowly lowered to induce crystallization. A typical temperature range for crystallization is 0°C to 30°C.[7]

-

The mixture is allowed to stand at a low temperature (e.g., 4-8°C) for several hours to maximize the yield of the crystalline product.[8]

-

-

Isolation and Drying:

-

The precipitated this compound dihydrochloride is collected by filtration.

-

The filter cake is washed with cold ethanol to remove any remaining impurities.

-

The purified product is then dried under vacuum to remove residual solvent.

-

Visualizing the Process

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Purification and Analysis Workflow

Caption: Purification and analysis workflow for this compound.

Conclusion

This guide presents a detailed, albeit representative, technical overview of the synthesis and purification of this compound. By leveraging established chemical principles for the synthesis of the parent compound and general deuteration techniques, a robust and logical pathway is proposed. The successful execution of this synthesis and purification workflow is essential for producing high-purity this compound, a vital tool for advancing research in the pharmacokinetics and metabolism of this important antitubercular agent. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale production of this compound.

References

- 1. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 8. CN103435501A - Salt formation crystallization method of ethambutol hydrochloride - Google Patents [patents.google.com]

The Gold Standard in Bioanalysis: A Technical Guide to Ethambutol-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Ethambutol-d10 as an internal standard in the quantitative analysis of the antitubercular drug ethambutol. We will delve into the mechanism of action of ethambutol, the principles of using stable isotope-labeled internal standards, and provide detailed experimental methodologies for accurate and precise bioanalysis.

Ethambutol: Mechanism of Action Against Tuberculosis

Ethambutol is a bacteriostatic agent that is a cornerstone in the treatment of tuberculosis.[1][2][3] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of arabinogalactan.[1][2][3] Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to increased cell wall permeability and ultimately inhibits bacterial growth.[2][3]

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for this purpose.

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This compound is chemically identical to ethambutol, with the only difference being the replacement of ten hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during the analysis. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.

Experimental Protocol: Quantification of Ethambutol in Human Plasma using this compound

The following is a representative LC-MS/MS method for the quantification of ethambutol in human plasma using this compound as an internal standard. This protocol is based on established methods for ethambutol and its deuterated analogs.

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient may be optimized |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 |

| This compound | C₁₀H₁₄D₁₀N₂O₂ | 214.40 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethambutol | 205.2 | 116.1 |

| This compound | 215.2 | 126.1 |

Note: The MRM transitions for this compound are predicted based on the mass shift and may require experimental optimization.

Table 3: Bioanalytical Method Validation Parameters (Representative)

| Parameter | Ethambutol |

| Linearity Range | 0.2 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 85 - 115% |

| Precision (%CV) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

These are typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the logical relationship of an internal standard in bioanalysis.

Caption: Bioanalytical workflow for ethambutol quantification.

References

- 1. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

Ethambutol-d10: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a cornerstone antibiotic in the treatment of tuberculosis, acting as a bacteriostatic agent against actively growing mycobacteria.[1][2][3] Its mechanism of action involves the inhibition of arabinosyl transferases, essential enzymes for the synthesis of the mycobacterial cell wall.[1][2][3][4] This disruption of arabinogalactan synthesis leads to increased cell wall permeability and ultimately inhibits bacterial growth.[1][2] Ethambutol-d10, a deuterated analog of ethambutol, serves as a valuable tool in pharmacokinetic and metabolic studies, offering a stable isotopic label for tracing and quantification.[1][5] Deuteration can potentially influence the metabolic profile of drugs, making a thorough understanding of the physical and chemical characteristics of this compound crucial for its application in research and development.[1][5]

This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination.

Physical and Chemical Characteristics

Table 1: Physical Properties of Ethambutol and Ethambutol Dihydrochloride

| Property | Ethambutol | Ethambutol Dihydrochloride | This compound |

| Molecular Formula | C₁₀H₂₄N₂O₂ | C₁₀H₂₄N₂O₂·2HCl | C₁₀H₁₄D₁₀N₂O₂ |

| Molecular Weight | 204.31 g/mol [6][7][8] | 277.23 g/mol [8][9] | 214.37 g/mol [5] |

| Melting Point | 87.5-88.8 °C[7] | 198.5-200.3 °C[7][8] | Not available |

| Solubility | Sparingly soluble in water; Soluble in chloroform and methylene chloride[8] | Very soluble in water; Sparingly soluble in ethanol[7][8][9] | Not available |

| Appearance | White crystalline powder[6] | White crystalline powder[7][9] | Not available |

Table 2: Chemical Properties of Ethambutol

| Property | Value |

| pKa₁ | 6.3 - 6.6 |

| pKa₂ | 9.5 |

| LogP | -0.1 to 0.4 |

| Chemical Stability | Stable in light and heat but is hygroscopic. An aqueous solution of 0.5% ethambutol is reported to be stable for one year at 3-7°C. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for the specific compound.

Determination of Melting Point

The capillary melting point method is a standard technique to determine the melting point of a crystalline solid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

-

Apparatus: Sealed flasks, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations is used for accurate quantification.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.

-

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point corresponds to the pKa.

-

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equal volumes of the n-octanol and water phases are added to a separatory funnel containing the dissolved compound.

-

The funnel is shaken for a set period to allow for partitioning between the two phases, and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in each phase is determined using a validated analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizations

Mechanism of Action of Ethambutol

The following diagram illustrates the key steps in the mechanism of action of Ethambutol.

Caption: Diagram illustrating the inhibitory effect of Ethambutol on the mycobacterial cell wall synthesis pathway.

Experimental Workflow for Physicochemical Characterization

The logical flow for determining the key physical and chemical properties of this compound is outlined below.

Caption: A flowchart depicting the experimental process for characterizing the physicochemical properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. biocompare.com [biocompare.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]

Isotopic Labeling and Stability of Ethambutol-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Ethambutol with a specific focus on Ethambutol-d10. It details the stability of the parent compound, which serves as a surrogate for the expected stability of its deuterated analogue, and outlines relevant experimental protocols. This document is intended to be a valuable resource for professionals in drug development and research who utilize isotopically labeled compounds in their studies.

Introduction to Ethambutol and Isotopic Labeling

Ethambutol is a bacteriostatic antimycobacterial agent primarily used in the treatment of tuberculosis.[1] It functions by inhibiting the enzyme arabinosyl transferase, which is crucial for the synthesis of the mycobacterial cell wall.[1] The biologically active stereoisomer is the (S,S)-(+)-Ethambutol.

Isotopically labeled compounds, such as this compound, are essential tools in drug discovery and development. They are widely used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1] The introduction of stable isotopes like deuterium (²H or D) minimally alters the physicochemical properties of the molecule while providing a distinct mass signature. The stability of the isotopic label is a critical parameter, as any loss or exchange of isotopes can compromise the integrity of analytical data.

Synthesis of this compound

A plausible synthetic approach would be the reaction of (S)-2-amino-1-butanol-d5 with 1,2-dichloroethane-d4, or a similar strategy employing deuterated starting materials. The purification and characterization of the final product would be crucial to confirm its chemical identity and isotopic enrichment.

Isotopic Stability of this compound

Quantitative data on the isotopic stability of this compound, specifically regarding the potential for deuterium-hydrogen exchange, is not extensively documented in publicly available literature. However, the stability of an isotopic label is influenced by the chemical environment of the deuterium atoms. In this compound, the deuterium atoms are bonded to carbon atoms and are generally considered stable under physiological and typical analytical conditions. The potential for back-exchange (loss of deuterium) is minimal for C-D bonds compared to O-D or N-D bonds, especially under non-extreme pH and temperature conditions.

The use of this compound as a commercially available internal standard for pharmacokinetic and bioequivalence studies strongly implies a high degree of isotopic stability under the conditions of sample collection, processing, and analysis.

Stability of Ethambutol

The chemical stability of the parent drug, Ethambutol, provides a strong indication of the expected stability of this compound, as the deuteration is not expected to significantly alter its chemical reactivity.

Stability in Biological Matrices

Studies on the stability of Ethambutol in human plasma and urine have been conducted to ensure the reliability of pharmacokinetic data.

| Matrix | Storage Condition | Duration | Stability |

| Human Plasma | Room Temperature | 6 hours | Stable |

| Human Plasma | -20°C | At least 28 days | Stable |

| Human Plasma | Three freeze-thaw cycles | - | Stable |

| Human Urine | -20°C | At least 1 week | Stable |

Table 1: Stability of Ethambutol in Biological Matrices.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug. While specific forced degradation data for this compound is unavailable, studies on unlabeled Ethambutol reveal its degradation profile under various stress conditions.

| Stress Condition | Details | Outcome |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Degradation observed |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Degradation observed |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Degradation observed |

| Thermal Degradation | 105°C for 24 hours | Degradation observed |

| Photodegradation | UV light (254 nm) for 24 hours | Degradation observed |

Table 2: Summary of Forced Degradation Studies on Ethambutol.

These studies indicate that Ethambutol is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress. The degradation products would need to be chromatographically resolved from the parent drug and its deuterated internal standard in any stability-indicating analytical method.

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are not publicly available. However, based on established methodologies for similar compounds, the following outlines the likely approaches.

General Analytical Method for Ethambutol Quantification

A validated LC-MS/MS method is the standard for the quantification of Ethambutol in biological matrices, often using this compound as an internal standard.

Experimental Workflow for Ethambutol Analysis in Plasma

Caption: Workflow for the quantification of Ethambutol in plasma using LC-MS/MS.

LC-MS/MS Conditions (Illustrative Example):

-

LC Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate)

-

Ionization: Electrospray Ionization (ESI) in positive mode

-

Mass Spectrometry: Triple quadrupole (QqQ) mass spectrometer

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ethambutol and this compound.

Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on Ethambutol, which would be applicable to this compound to assess both chemical and isotopic stability.

Forced Degradation Experimental Protocol

Caption: General workflow for conducting forced degradation studies.

For this compound, the LC-MS analysis would specifically monitor for any decrease in the deuterated signal and the appearance of partially deuterated or non-deuterated Ethambutol, which would indicate isotopic exchange.

Mechanism of Action of Ethambutol

Understanding the mechanism of action of Ethambutol provides context for its biological activity.

Ethambutol's Mechanism of Action

Caption: Simplified signaling pathway of Ethambutol's mechanism of action.

Conclusion

This compound is a critical tool for the accurate quantification of Ethambutol in biological samples. While specific quantitative data on its isotopic stability is limited in the public literature, its widespread use as an internal standard suggests high stability under typical analytical conditions. The chemical stability of the parent Ethambutol molecule has been well-characterized, providing a reliable proxy for the expected stability of its deuterated counterpart. The experimental protocols outlined in this guide for the analysis and forced degradation of Ethambutol can be readily adapted to evaluate the chemical and isotopic stability of this compound, ensuring the generation of robust and reliable data in research and drug development settings. Further studies are warranted to quantitatively assess the isotopic stability of this compound under various stress conditions to provide a more complete stability profile.

References

Ethambutol-d10: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Ethambutol-d10 in various organic solvents. This compound is the deuterated form of Ethambutol, an antimycobacterial agent used in the treatment of tuberculosis. The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of the drug, making the understanding of its physicochemical properties, such as solubility, crucial for research and development.

This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, the solubility of its non-deuterated counterpart, Ethambutol, can serve as a close proxy, as the difference in solubility between deuterated and non-deuterated compounds is generally considered to be minimal. The following table summarizes the available quantitative and qualitative solubility data for Ethambutol, which can be used as an estimate for this compound.

| Solvent | Form | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Ethambutol | 100 mg/mL[1] | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Ethambutol Hydrochloride | Slightly soluble[2] | No quantitative data available. |

| Methanol | Ethambutol | Soluble[3] | No quantitative data available. |

| Methanol | Ethambutol Hydrochloride | Soluble[4] | No quantitative data available. |

| Ethanol | Ethambutol | Insoluble[3] | - |

| Ethanol (95%) | Ethambutol Hydrochloride | Soluble[4] | - |

| Acetonitrile | - | Data not available | - |

| Chloroform | Ethambutol | Soluble[3] | - |

| Chloroform | Ethambutol Hydrochloride | Very slightly soluble[2] | - |

| Water | Ethambutol | Sparingly soluble[3] | - |

| Water | Ethambutol Hydrochloride | Very soluble[2] | At least 1000 mg is soluble in 1 mL at room temperature.[5] |

| N,N-Dimethylformamide | Ethambutol | Soluble[3] | No quantitative data available. |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the characterization of a drug candidate. The two primary methods for assessing solubility are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at equilibrium.

Methodology:

-

Compound Dispensing: An excess amount of the solid this compound is added to a clear glass vial.

-

Solvent Addition: A precise volume of the desired organic solvent (e.g., DMSO, methanol, ethanol) is added to the vial.

-

Equilibration: The vial is sealed and agitated in a controlled environment, typically using a shaker or rotator, at a constant temperature (e.g., 25°C or 37°C) for an extended period (usually 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The supernatant is then carefully separated from the solid material, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

HPLC Analysis: A calibration curve is generated using standard solutions of this compound of known concentrations. The filtrate is appropriately diluted and injected into the HPLC system. The concentration in the original filtrate is then calculated based on the peak area and the calibration curve.

-

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It reflects the solubility under non-equilibrium conditions and is often used for early-stage drug discovery screening.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in the desired organic solvent in a microtiter plate.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with shaking.

-

Precipitation Detection/Quantification: The presence and amount of precipitate are measured. This can be done through various methods:

-

Turbidimetry/Nephelometry: An increase in the turbidity of the solution due to precipitation is measured by light scattering.

-

Direct UV/LC-MS Analysis: The plate is centrifuged, and the supernatant is analyzed to determine the concentration of the dissolved compound.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Thermodynamic Solubility Workflow

References

A Technical Guide to High-Purity Ethambutol-d10 for Research Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity deuterated Ethambutol (Ethambutol-d10). This document provides an overview of commercial suppliers, key quality attributes, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research and development. These suppliers are crucial for ensuring the accuracy and reproducibility of analytical methods. Below is a summary of key suppliers and the typical product specifications they offer.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Catalog Number | Purity Specification | Molecular Formula | Additional Information |

| MedChemExpress | HY-B0535S1 | ≥99.0%[1] | C₁₀H₁₄D₁₀N₂O₂[1] | Certificate of Analysis and Safety Data Sheet available.[2] |

| GlpBio | >99.00% | C₁₀H₁₄D₁₀N₂O₂ | Certificate of Analysis and Safety Data Sheet available.[3] | |

| Alfa Chemistry | ACM1129526244-3 | ≥99.0% | C₁₀H₁₄D₁₀N₂O₂ |

Quality Control and Analytical Methods

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing.

Key Quality Attributes:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥99.0% is standard.

-

Isotopic Purity (Deuterium Enrichment): This is a critical parameter indicating the percentage of molecules that are fully deuterated. It is typically determined by mass spectrometry. High isotopic purity is essential to minimize signal overlap with the non-labeled analyte.

-

Identity Confirmation: Structural identity is confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Quantification of Ethambutol in Plasma

The following is a representative protocol for the quantification of Ethambutol in a biological matrix, such as plasma, using this compound as an internal standard. This method is adapted from established procedures for the analysis of antitubercular drugs.[4][5]

3.1. Materials and Reagents

-

Ethambutol reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid or Ammonium Acetate

-

Ultrapure water

-

Blank human plasma

3.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethambutol and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Ethambutol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.[4]

3.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.[4]

-

Add 300 µL of methanol to precipitate plasma proteins.[4]

-

Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with methanol and water, both containing a small amount of an acidifier like formic acid, is common.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used.[4]

-

MRM Transitions:

-

Ethambutol: m/z 205.1 > 116.1[4]

-

This compound: m/z 215.1 > 126.1 (Note: The exact transition may vary slightly based on the fragmentation pattern)

-

3.5. Data Analysis

The concentration of Ethambutol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

References

Ethambutol-d10: A Technical Overview of its Core Properties

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing essential information on the core properties of Ethambutol-d10, a deuterated analog of the antitubercular drug Ethambutol. This document summarizes key quantitative data and illustrates the relationship between Ethambutol and its deuterated form.

Core Quantitative Data

This compound is the deuterium-labeled version of Ethambutol.[1][2][3] The incorporation of deuterium can be a valuable tool in drug development, particularly for pharmacokinetic and metabolic studies.[3] Below is a summary of the key quantitative data for this compound and its parent compound, Ethambutol.

| Property | This compound | Ethambutol |

| CAS Number | 1129526-24-4[2][3][4] | 74-55-5 |

| Molecular Weight | 214.37 g/mol [1][3] | 204.31 g/mol [5] |

| Molecular Formula | C₁₀H₁₄D₁₀N₂O₂[1][3] | C₁₀H₂₄N₂O₂[5] |

Relationship between Ethambutol and this compound

This compound is a synthetic derivative of Ethambutol where ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a key feature used in various research applications. The following diagram illustrates this fundamental relationship.

Mechanism of Action

Ethambutol, the parent compound of this compound, is a bacteriostatic agent used in the treatment of tuberculosis.[2][6] Its primary mechanism of action involves the inhibition of arabinosyl transferases, which are essential enzymes for the synthesis of the mycobacterial cell wall.[2][6] This disruption of the cell wall formation ultimately hinders the growth of the bacteria.[2][6] While this compound is primarily used as a stable isotope-labeled standard in research, it is expected to share the same fundamental mechanism of action as its non-deuterated counterpart.

Experimental Applications

The primary application of this compound is as an internal standard in analytical and bioanalytical assays, such as mass spectrometry-based methods. These methods are crucial for the accurate quantification of Ethambutol in biological matrices during pharmacokinetic and drug metabolism studies. The known stable isotope difference between this compound and Ethambutol allows for precise differentiation and measurement.

No specific experimental protocols for this compound are detailed in the provided search results. However, its use would be integral to standard protocols for pharmacokinetic analysis of Ethambutol. A generalized workflow for such an analysis is outlined below.

References

Understanding the mass spectrometry fragmentation of Ethambutol-d10

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethambutol-d10

Introduction

Ethambutol is a bacteriostatic antimycobacterial agent essential for the treatment of tuberculosis[1]. In clinical and pharmaceutical research, quantitative analysis of drug concentrations in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies[2][3][4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[5][6][7]. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis. These standards, where some hydrogen atoms are replaced by deuterium, have nearly identical chemical properties to the analyte but a different mass, allowing for precise correction of matrix effects and variations during sample preparation and analysis[8].

This guide provides a detailed overview of the mass spectrometric behavior of this compound, including a proposed fragmentation pathway, typical experimental protocols, and quantitative data essential for researchers and drug development professionals.

Experimental Protocols

The following methodologies are a composite of typical procedures for the quantitative analysis of Ethambutol using LC-MS/MS.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly used for extracting Ethambutol from plasma samples[1][4].

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., 10 µL of this compound in a suitable solvent).

-

Add 200-300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins[4][9].

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis. A typical injection volume is 5 µL[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Separation is typically achieved using reverse-phase chromatography.

-

LC System: A high-performance or ultra-fast liquid chromatography (HPLC/UFLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm) is frequently used[1][10].

-

Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile)[1][11].

-

Flow Rate: A typical flow rate is around 0.5 mL/min[1].

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI mode (ESI+) is used, as Ethambutol contains basic amine groups that are readily protonated[1][5].

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the transition from the precursor ion to a specific product ion[9].

The overall workflow for the bioanalytical process is depicted below.

Mass Spectrometry Fragmentation Analysis

Fragmentation of Unlabeled Ethambutol

Under positive electrospray ionization, Ethambutol (molecular weight 204.31 g/mol ) readily accepts a proton to form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 205.2[1][5]. In tandem mass spectrometry (MS/MS), this precursor ion is subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic product ions. The most commonly monitored fragmentation for Ethambutol is the transition from m/z 205.2 to a prominent product ion at m/z 116.1[1][9].

This fragmentation is consistent with an alpha-cleavage mechanism, a common fragmentation pathway for amines[12]. The cleavage occurs at the C-C bond of the ethylenediamine bridge, which is adjacent to a protonated nitrogen atom. This results in the formation of a stable, resonance-stabilized fragment ion.

Proposed Fragmentation of this compound

This compound is a deuterated analog of Ethambutol with a mass increase of 10 units. While the exact positions of the deuterium atoms can vary by manufacturer, a common synthesis strategy involves replacing the ten hydrogen atoms of the two ethyl groups (-CH₂CH₃) on the butanol side chains with deuterium, forming two pentadeuterated ethyl groups (-CD₂CD₃).

-

Precursor Ion: The molecular weight of this this compound isomer is approximately 214.37 g/mol . Therefore, the protonated precursor ion, [M+H]⁺, is observed at m/z 215.4.

-

Product Ion: Following the same alpha-cleavage fragmentation mechanism as the unlabeled compound, the resulting product ion would retain one of the deuterated ethyl groups. The original m/z 116.1 fragment, with the formula [C₆H₁₄NO]⁺, would now have five deuterium atoms in place of five hydrogen atoms. This results in a mass increase of 5 Da. The expected product ion for this compound would therefore be at m/z 121.1.

The proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the key parameters for a typical LC-MS/MS method for the quantification of Ethambutol using this compound as an internal standard.

Table 1: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Ethambutol | 205.2 | 116.1 | ESI+ |

| This compound (Internal Standard) | 215.4 | 121.1 | ESI+ |

Table 2: Typical Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Run Time | ~2.5 - 4 minutes |

| Column Temperature | Ambient or 40°C |

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Ethambutol-d10 for Pharmacokinetic Studies of Ethambutol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of ethambutol in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety in the treatment of tuberculosis. The use of a stable isotope-labeled internal standard, such as Ethambutol-d10, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, leading to enhanced precision and accuracy.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of ethambutol.

Rationale for Using this compound

Stable isotope-labeled internal standards are considered ideal for LC-MS/MS-based quantification for several reasons:[1]

-

Similar Physicochemical Properties: this compound and ethambutol exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.

-

Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.

-

Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, the use of a deuterated internal standard significantly improves the reproducibility and reliability of the analytical method.[1]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and method validation parameters from a representative study utilizing a deuterated internal standard (Ethambutol-d4) for the analysis of ethambutol in rat lung tissue.[2]

Table 1: Pharmacokinetic Parameters of Ethambutol in Rat Lung Tissue [2]

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 39890 | ng/mL |

| Tmax (Time to Maximum Concentration) | 2.25 | h |

| t1/2z (Terminal Elimination Half-life) | 3.43 | h |

| Vz/F (Apparent Volume of Distribution) | 3.07 | L/kg |

Data from a study in rats following a 90 mg/kg intragastric administration of ethambutol.[2]

Table 2: UPLC-MS/MS Method Validation Parameters for Ethambutol [2]

| Parameter | Result |

| Linearity Range | 10-5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intraday Accuracy | -5.52% to 1.8% |

| Interday Accuracy | 0.43% to 3.36% |

| Intraday and Interday Precision | < 11.14% |

| Mean Recovery Rate (IS normalized) | 98.62% to 106.12% |

| Matrix Effect | 96.33% to 104.14% |

Experimental Protocols

Protocol 1: Sample Preparation for Ethambutol Quantification in Biological Matrices

This protocol describes a protein precipitation method for the extraction of ethambutol from plasma or tissue homogenates.

Materials:

-

Blank biological matrix (plasma, tissue homogenate)

-

Ethambutol standard solutions

-

This compound internal standard (IS) working solution

-

15% Trichloroacetic acid (TCA) in water

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Heptafluorobutyric acid (HFBA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the study sample (plasma or tissue homogenate), quality control (QC) sample, or calibration standard.

-

Internal Standard Spiking: Add a specified amount of this compound internal standard working solution to each tube (except for blank matrix samples).

-

Protein Precipitation: Add 200 µL of 15% TCA to each tube.[2]

-

Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilution: Dilute the supernatant with a solution of 20% acetonitrile containing 0.1% formic acid and 2% heptafluorobutyric acid. This step can improve the chromatographic retention of polar compounds like ethambutol.[2]

-

Analysis: The samples are now ready for injection into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis of Ethambutol

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ethambutol and this compound.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer

-

C18 analytical column

UPLC Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Optimized for the separation of ethambutol from endogenous matrix components.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: [2]

-

Ethambutol: m/z 205.1 → 116.1

-

Ethambutol-d4 (as a proxy for d10): m/z 209.1 → 120.2

-

-

Instrument Parameters: Optimize collision energy, cone voltage, and other parameters for maximum signal intensity.

Visualizations

Caption: Experimental workflow for a pharmacokinetic study of ethambutol.

Caption: Metabolic pathway of ethambutol.

References

Application Note: Quantification of Ethambutol in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis.[1] Therapeutic drug monitoring of ethambutol is crucial to ensure efficacy and minimize dose-related toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethambutol in human plasma. The use of a stable isotope-labeled internal standard, Ethambutol-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2] This method is suitable for pharmacokinetic studies, bioequivalence trials, and routine clinical monitoring.

Principle

The method involves the extraction of ethambutol and the internal standard, this compound, from human plasma via protein precipitation. The prepared samples are then analyzed by LC-MS/MS in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of ethambutol to this compound against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Ethambutol hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (AR Grade)

-

Ultrapure Water

-

Human Plasma (Drug-free)

Preparation of Solutions

-

Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ethambutol hydrochloride in 10 mL of methanol.

-

This compound Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol. Further dilute this stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 1 µg/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the ethambutol stock solution to achieve concentrations ranging from 0.1 to 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 8 µg/mL) in a similar manner.

Sample Preparation

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (1 µg/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Setting |

| System: | Agilent 1290 Infinity II LC System or equivalent |

| Column: | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |

| Mobile Phase: | A: 5 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient: | Isocratic or a shallow gradient to ensure optimal separation |

| Flow Rate: | 0.5 mL/min[1] |

| Injection Volume: | 5 µL |

| Column Temperature: | 40°C |

Mass Spectrometry:

| Parameter | Setting |

| System: | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Source: | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature: | 550°C[3] |

| Capillary Voltage: | 2.0 kV[3] |

| MRM Transitions: | Ethambutol: m/z 205.2 → 116.1[1][4]this compound: m/z 215.2 → 116.1 (Predicted) |

| Collision Energy: | Optimized for each transition |

Experimental Workflow

Caption: Experimental workflow for the quantification of ethambutol in human plasma.

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.106 µg/mL to 7.006 µg/mL.[1] A linear regression with a weighting factor of 1/x² was used to construct the calibration curve. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days. The results are summarized in the table below.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 0.3 | < 15% | < 15% | ± 15% | ± 15% |

| Medium | 3.0 | < 15% | < 15% | ± 15% | ± 15% |

| High | 8.0 | < 15% | < 15% | ± 15% | ± 15% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy.[5]

| Parameter | Value (µg/mL) |

| LOD | ~0.05 |

| LOQ | 0.106[1] |

Recovery

The extraction recovery of ethambutol was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistently high across all QC levels.

| QC Level | Mean Extraction Recovery (%) |

| Low | > 85% |

| Medium | > 85% |

| High | > 85% |

Logical Relationships in Bioanalytical Method Validation

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of ethambutol in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.

References

- 1. omicsonline.org [omicsonline.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Therapeutic Drug Monitoring of Ethambutol using Ethambutol-d10 as an Internal Standard

Introduction

Ethambutol is a primary antitubercular agent used in the combination treatment of tuberculosis (TB), a serious infectious disease caused by Mycobacterium tuberculosis.[1][2] It is a bacteriostatic agent that inhibits the synthesis of the mycobacterial cell wall.[3] The standard treatment regimen for drug-susceptible TB includes a combination of isoniazid, rifampin, pyrazinamide, and ethambutol.[3][4] Therapeutic Drug Monitoring (TDM) of ethambutol is crucial in specific patient populations to ensure efficacy and avoid toxicity.[4][5] Patients with renal impairment, known or suspected malabsorption, or a poor treatment response may benefit from TDM.[4][6] Monitoring serum concentrations can help optimize dosing to achieve therapeutic targets, which are generally between 2-6 mcg/mL (2-hour post-dose).[4] Ocular toxicity, specifically optic neuritis, is a significant dose-related side effect of ethambutol, making TDM an important tool for minimizing this risk.[6]

This application note provides a detailed protocol for the quantitative analysis of ethambutol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ethambutol-d10 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[7]

Principle of the Method

This method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard. The concentration of ethambutol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Significance

TDM of ethambutol is particularly important in the following clinical scenarios:

-

Renal Impairment: Ethambutol is primarily excreted by the kidneys, and patients with renal dysfunction are at a higher risk of drug accumulation and toxicity.[3][5][8] Dosing adjustments are often necessary, and TDM can guide these adjustments.[5]

-

Suspected Malabsorption: In conditions such as severe gastroparesis or short bowel syndrome, drug absorption can be unpredictable.[9] TDM helps to ensure that therapeutic concentrations are being achieved.

-

Poor Treatment Response: For patients who are not responding to standard TB therapy despite adherence, TDM can help to identify if suboptimal drug exposure is a contributing factor.

-

HIV Co-infection: Some studies have noted lower ethambutol concentrations in HIV-positive patients.[10]

-

Drug-Drug Interactions: Co-administration of other drugs may affect ethambutol concentrations.[11]

Experimental Protocols

Materials and Reagents

-

Ethambutol hydrochloride (Reference Standard)

-

This compound dihydrochloride (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (AR grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of ethambutol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Solutions:

-

Prepare intermediate working solutions for calibration standards by serial dilution of the ethambutol stock solution with a methanol:water (50:50, v/v) mixture to achieve a concentration range of 4–200 μg/ml.[7]

-

Prepare intermediate working solutions for quality control (QC) samples from a separate stock solution at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[7]

-

Prepare a working internal standard solution of this compound at a concentration of 10.0 µg/ml in methanol.[12]

-

-

Calibration Standards and Quality Controls:

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 10.0 µg/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[13]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

-

LC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[13]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[13]

-

Flow Rate: 0.5 mL/min[14]

-

Injection Volume: 5 µL[14]

-

Gradient: A suitable gradient to ensure separation of ethambutol from endogenous plasma components.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 420°C[12]

-

Ion Spray Voltage: 5500 V[12]

-

MRM Transitions:

-

Ethambutol: 205.1 > 116.1[12]

-

This compound: 215.1 > 120.0 (Note: The exact mass transition for this compound may vary slightly based on the deuteration pattern. The provided transition is a logical extrapolation from Ethambutol-d4, which has a transition of 209.1 > 120.0.[12] The user should confirm the exact transition for their specific this compound standard.)

-

-

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | High-Performance Liquid Chromatograph |

| MS System | Tandem Mass Spectrometer |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Ethambutol) | 205.1 > 116.1 |

| MRM Transition (this compound) | 215.1 > 120.0 (to be confirmed) |

Table 2: Calibration Curve and Quality Control Data (Representative)

| Sample | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.2 | < 15% | < 15% | 85-115% |

| LQC | 0.7 | < 15% | < 15% | 85-115% |

| MQC | 4.0 | < 15% | < 15% | 85-115% |

| HQC | 8.0 | < 15% | < 15% | 85-115% |

| Data presented are typical acceptance criteria for bioanalytical method validation. |

Visualizations

Caption: Experimental workflow for Ethambutol TDM.

Caption: Logical relationship of the analytical method.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medindia.net [medindia.net]

- 3. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ethambutol | Johns Hopkins HIV Guide [hopkinsguides.com]

- 5. drugs.com [drugs.com]

- 6. Ethambutol - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]

- 7. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. indiachest.org [indiachest.org]

- 10. Pharmacokinetics of ethambutol in children and adults with tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myambutol (ethambutol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. japsonline.com [japsonline.com]

- 13. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

Application of Ethambutol-d10 in Bioequivalence Studies of Tuberculosis Drugs

Introduction

Ethambutol is a cornerstone medication in the combination therapy for tuberculosis (TB).[1] To ensure the therapeutic equivalence of generic formulations of ethambutol, regulatory agencies require bioequivalence (BE) studies. These studies are essential to confirm that the generic product performs comparably to a reference product in terms of the rate and extent of absorption. A critical component of the analytical methodology in these studies is the use of a stable isotope-labeled internal standard, such as Ethambutol-d10, to ensure the accuracy and precision of the quantification of ethambutol in biological matrices.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of ethambutol-containing tuberculosis drug formulations. The protocols are designed for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis and clinical evaluation of these essential medicines.

Application Notes

This compound serves as an ideal internal standard (IS) for the quantification of ethambutol in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, ethambutol. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization. The key distinction is its higher mass due to the deuterium atoms, which allows for its separate detection by the mass spectrometer.

Key Advantages of Using this compound as an Internal Standard:

-

Minimizes Variability: It compensates for variations in sample preparation, injection volume, and matrix effects.

-

Enhances Accuracy and Precision: By normalizing the response of the analyte to that of the IS, the method's accuracy and precision are significantly improved.

-

Ensures Method Robustness: The use of a stable isotope-labeled IS is a widely accepted practice by regulatory bodies like the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[2]

Bioequivalence Study Protocol

A typical bioequivalence study for an ethambutol-containing product is designed as a single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[3][4]

1. Study Design and Population:

-

Design: A randomized, open-label, single-dose, two-period, two-sequence crossover design is recommended.[3][5]

-

Subjects: Healthy adult volunteers are recruited for the study.[3][6]

-

Washout Period: A washout period of at least 7 days is maintained between the two periods to ensure complete elimination of the drug from the body.[3]

2. Investigational Products:

-

Test Product: The generic ethambutol formulation.

-

Reference Product: The innovator or a WHO-recommended comparator product.[7]

3. Drug Administration and Sample Collection:

-

Dosing: A single oral dose of the ethambutol formulation (e.g., 400 mg tablet) is administered with a standardized volume of water after an overnight fast of at least 8-10 hours.[3][5]

-

Blood Sampling: Venous blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA). A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at specified time points to adequately characterize the plasma concentration-time profile.[3][5] An example of a comprehensive sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, and 36 hours post-dose.[3][5]

4. Sample Handling and Storage:

-

Blood samples are centrifuged to separate the plasma.

-

The resulting plasma samples are transferred to labeled cryovials and stored at -20°C or lower until analysis.[5]

Analytical Protocol: Quantification of Ethambutol in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a validated method for the determination of ethambutol concentrations in human plasma.

1. Materials and Reagents:

-

Ethambutol reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or Ammonium acetate (for mobile phase preparation)

-

Human plasma (drug-free)

-

Water (deionized or Milli-Q)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions: Prepare individual stock solutions of ethambutol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the ethambutol stock solution with a mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of methanol (or acetonitrile) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[5]

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A suitable C18 column (e.g., Gemini C18).[7]

-